molecular formula C10H9BrN4 B14453868 2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole CAS No. 72908-93-1

2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole

Cat. No.: B14453868
CAS No.: 72908-93-1
M. Wt: 265.11 g/mol
InChI Key: CUWSZEVHGHXQEG-UHFFFAOYSA-N
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Description

2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties. This particular compound features a bromophenyl group attached to the azo linkage, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole typically involves the azo coupling reaction between 1-methyl-1H-imidazole and 4-bromophenyldiazonium tetrafluoroborate . The reaction is carried out in an aqueous medium under acidic conditions to facilitate the formation of the azo bond. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole involves its interaction with molecular targets through the azo linkage. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to its antimicrobial and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. The presence of the bromophenyl group enhances its potential for substitution reactions, making it a versatile compound for various applications in research and industry.

Properties

72908-93-1

Molecular Formula

C10H9BrN4

Molecular Weight

265.11 g/mol

IUPAC Name

(4-bromophenyl)-(1-methylimidazol-2-yl)diazene

InChI

InChI=1S/C10H9BrN4/c1-15-7-6-12-10(15)14-13-9-4-2-8(11)3-5-9/h2-7H,1H3

InChI Key

CUWSZEVHGHXQEG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1N=NC2=CC=C(C=C2)Br

Origin of Product

United States

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